molecular formula C28H34O14 B1174397 6-O-trans-Cinnamoylphlorigidoside B CAS No. 1246012-25-8

6-O-trans-Cinnamoylphlorigidoside B

Cat. No. B1174397
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds related to 6-O-trans-Cinnamoylphlorigidoside B often involves complex organic reactions. For instance, visible-light photoredox-catalyzed synthesis has been utilized for the synthesis of trans-oxiranes from trans-cinnamic acids, indicating a method that could potentially be applied or adapted for the synthesis of 6-O-trans-Cinnamoylphlorigidoside B derivatives (Chand et al., 2022). This method is noted for its facile, straightforward approach and good functional group tolerability.

Molecular Structure Analysis

Molecular structure analysis often involves computational and spectroscopic methods to elucidate the configuration and conformation of compounds. For compounds similar to 6-O-trans-Cinnamoylphlorigidoside B, gas electron diffraction aided by DFT calculations can provide detailed structural information, revealing the presence of stable conformers and their respective geometries (Egawa et al., 2008).

Chemical Reactions and Properties

The chemical reactions involving trans-cinnamoyl derivatives can be diverse, including photodimerization to form cyclobutane dicarboxylic acids, indicating the reactivity of the cinnamoyl group under specific conditions (Amjaour et al., 2018). This could suggest pathways for modifying 6-O-trans-Cinnamoylphlorigidoside B or predicting its behavior under similar conditions.

Physical Properties Analysis

Understanding the physical properties of a compound like 6-O-trans-Cinnamoylphlorigidoside B involves studying its solubility, melting point, and other relevant characteristics. While specific data on 6-O-trans-Cinnamoylphlorigidoside B are not available, studies on related compounds provide a basis for inferring its physical behavior.

Chemical Properties Analysis

The chemical properties of 6-O-trans-Cinnamoylphlorigidoside B, such as its reactivity with various chemical agents and stability under different conditions, can be inferred from studies on similar compounds. For example, research on the reactivity of trans-cinnamaldehyde with radicals highlights the potential reactivity of the cinnamoyl moiety in various chemical environments (Smith et al., 1996).

Scientific Research Applications

  • Isolation and Structure Identification : 6-O-trans-Cinnamoylphlorigidoside B was isolated from the EtOH extract of the twigs and leaves of Callicarpa formosana var. formosana, and its structure was elucidated through extensive spectroscopic analysis (Wang et al., 2010).

  • Biological Activity in Model Organisms : In a study on the fruit of Gardenia jasminoides, compounds including 6-O-trans-Cinnamoylphlorigidoside B were isolated, and their effects on short-term memory in an Abeta transgenic drosophila model were examined. Some compounds showed potential antagonism against Alzheimer's disease (Yu et al., 2009).

  • Chemical Synthesis and Derivatives : Research on the chemical synthesis of acylated iridoid glycosides, similar to 6-O-trans-Cinnamoylphlorigidoside B, has provided insights into their structure and potential applications. Studies have isolated and characterized new acylated iridoid glycosides from various plant sources (Hosny & Rosazza, 1998).

  • Antioxidant Properties : A study conducted quantum-chemical calculations of trans-p-coumaric acid and trans-sinapinic acid, derivatives of cinnamic acids, to understand their strong antioxidant properties. These findings can provide a basis for the antioxidant potential of similar compounds like 6-O-trans-Cinnamoylphlorigidoside B (Urbaniak et al., 2012).

  • Neuroprotective Effects : The neuroprotective effects of trans-cinnamaldehyde, a related compound, were investigated, highlighting potential therapeutic applications against neurodegenerative diseases. This suggests potential research directions for 6-O-trans-Cinnamoylphlorigidoside B in similar contexts (Pyo et al., 2013).

  • Production and Bioconversion Studies : Studies on the production of cinnamaldehyde from trans-cinnamic acid using engineered Corynebacterium glutamicum provide insights into the bioconversion and synthesis processes that could be relevant for compounds like 6-O-trans-Cinnamoylphlorigidoside B (Son et al., 2022).

Safety And Hazards

The specific safety and hazards associated with 6-O-trans-Cinnamoylphlorigidoside B are not detailed in the search results. Standard laboratory safety procedures should be followed when handling this compound. For more specific information, a Material Safety Data Sheet (MSDS) should be consulted .

properties

IUPAC Name

methyl (1S,4aR,5R,7S,7aS)-7-acetyloxy-4a-hydroxy-7-methyl-5-[(E)-3-phenylprop-2-enoyl]oxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O14/c1-14(30)42-27(2)11-18(40-19(31)10-9-15-7-5-4-6-8-15)28(36)16(24(35)37-3)13-38-26(23(27)28)41-25-22(34)21(33)20(32)17(12-29)39-25/h4-10,13,17-18,20-23,25-26,29,32-34,36H,11-12H2,1-3H3/b10-9+/t17-,18-,20-,21+,22-,23-,25+,26+,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFOXIVSWVZHOK-WYCHZZGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CC(C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)OC(=O)C=CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC(=O)/C=C/C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401098719
Record name Methyl (1S,4aR,5R,7S,7aS)-7-(acetyloxy)-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a-hydroxy-7-methyl-5-[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]oxy]cyclopenta[c]pyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401098719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-O-trans-Cinnamoylphlorigidoside B

CAS RN

1246012-25-8
Record name Methyl (1S,4aR,5R,7S,7aS)-7-(acetyloxy)-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a-hydroxy-7-methyl-5-[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]oxy]cyclopenta[c]pyran-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246012-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (1S,4aR,5R,7S,7aS)-7-(acetyloxy)-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a-hydroxy-7-methyl-5-[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]oxy]cyclopenta[c]pyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401098719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
5
Citations
YM Wang, H Xiao, JK Liu, F Wang - Journal of Asian natural …, 2010 - Taylor & Francis
… glycosides, 6-O-benzoylphlorigidoside B (1), 6-O-trans-cinnamoylphlorigidoside B (2), 6-O-trans-p-… Thus, the structure of 2 was established as 6-O-trans-cinnamoylphlorigidoside B. …
Number of citations: 11 www.tandfonline.com
B Dinda - 2019 - Springer
The field of natural products chemistry is immense, fascinating, and interesting because of limitless structural varieties and substitution patterns of natural products, and their specific …
Number of citations: 24 link.springer.com
Y Tu, L Sun, M Guo, W Chen - Journal of ethnopharmacology, 2013 - Elsevier
ETHNOPHARMACOLOGICAL RELEVANCE: Callicarpa L. (Verbenaceae) has been used for centuries in Traditional Chinese Medicine (TCM) for the prevention and treatment of a wide …
Number of citations: 77 www.sciencedirect.com
F Nghakliana, M Zosangzuali, M Lalremruati… - … and Pharmacology of … - taylorfrancis.com
Callicarpa L. is a large genus of herbaceous plants in the Lamiaceae family that is widely distributed in the East and Southeast Asia, Australia, North America, and Central America. It …
Number of citations: 0 www.taylorfrancis.com
D Yang, Q Zhong-Zhi, L Yan-Ze… - Chinese Herbal …, 2010 - scholar.archive.org
… Wang et al, 2010 6-O-trans-cinnamoylphlorigidoside B … -glucose; R2=CH3COO 6-O-benzoylphlorigidoside BR=benzoyloxy 6-O-trans-cinnamoylphlorigidoside B R=trans-cinnamoyloxy …
Number of citations: 27 scholar.archive.org

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